2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol
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Overview
Description
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This particular compound features an amino group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethanol group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol typically involves the reaction of 4-aminoacetophenone with hydrazine hydrate to form 4-(4-amino-phenyl)-pyrazole. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.
2-Aminothiazole: Investigated for its anticancer and antimicrobial activities.
Pyridazine derivatives: Explored for their potential as anti-inflammatory and anticancer agents.
Uniqueness
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol stands out due to its unique combination of an amino group, pyrazole ring, and ethanol group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Biological Activity
The compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, also known as 2-(4-amino-1H-pyrazol-1-yl)ethanol, is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The structural features of these compounds significantly influence their pharmacological profiles. The presence of specific substituents can enhance or diminish their biological efficacy.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- HepG2 (liver cancer) : Growth inhibition percentage was reported at approximately 54.25%.
- HeLa (cervical cancer) : A growth inhibition of about 38.44% was observed.
- Normal fibroblasts (GM-6114) : The compound showed minimal toxicity with a growth percentage of around 80.06% .
The mechanism underlying its anticancer activity appears to involve cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins (upregulation of Bax and downregulation of Bcl-2), suggesting a pro-apoptotic effect .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. In one study, derivatives were shown to achieve up to 85% inhibition of TNF-α at a concentration comparable to standard drugs like dexamethasone .
3. Antioxidant Activity
Another critical aspect of this compound is its antioxidant activity. Various assays (e.g., ABTS, FRAP) have confirmed that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be linked to its structural characteristics:
Substituent | Effect on Activity |
---|---|
Amino group at position 4 | Enhances anticancer and anti-inflammatory activity |
Ethanol moiety | Contributes to solubility and bioavailability |
Modifications at different positions on the pyrazole ring can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives revealed that those with an amino substituent at position 4 exhibited superior anticancer activity compared to their counterparts without this modification. The study specifically noted that the compound's ability to induce apoptosis in cancer cells was significantly enhanced due to the presence of the amino group .
Case Study 2: Anti-inflammatory Mechanism
In a comparative analysis of several pyrazole derivatives, this compound was highlighted for its potent anti-inflammatory effects observed in carrageenan-induced edema models. The mechanism was attributed to the inhibition of COX enzymes and reduction in pro-inflammatory cytokine production .
Properties
IUPAC Name |
2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15/h1-4,7-8,15H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVULNUBZDIKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.